3-[Carbamoyl(phenyl)amino]benzoic acid
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Overview
Description
Benzoic acid, m-(1-phenylureido)- is a bioactive chemical.
Scientific Research Applications
Anticancer Potential
3-[Carbamoyl(phenyl)amino]benzoic acid, akin to cinnamic acid derivatives, might hold potential in anticancer research. Cinnamic acid derivatives, exhibiting structural similarities, have garnered attention for their antitumor properties, especially due to the reactive sites present in their structure. These sites facilitate chemical reactions, making such derivatives significant in medicinal research as both traditional and modern antitumor agents. The rich medicinal history of these compounds, coupled with recent interest in their antitumor efficacy, highlights their underutilized potential in cancer treatment and research (De, Baltas, & Bedos-Belval, 2011).
Role in Gut Health
Benzoic acid, a compound structurally related to 3-[Carbamoyl(phenyl)amino]benzoic acid, has been extensively used as an antibacterial and antifungal preservative in foods and feeds. Studies suggest that benzoic acid can improve gut functions, including digestion, absorption, and the barrier function, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive use might compromise gut health, indicating a delicate balance in its application (Mao, Yang, Chen, Yu, & He, 2019).
properties
CAS RN |
73713-68-5 |
---|---|
Product Name |
3-[Carbamoyl(phenyl)amino]benzoic acid |
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(N-carbamoylanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)16(11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(17)18/h1-9H,(H2,15,19)(H,17,18) |
InChI Key |
OZNDXSPBYFWFRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(=O)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(1-phenylureido)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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